BenchChemオンラインストアへようこそ!

2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

physicochemical profiling drug-likeness lead optimization

2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-22-3; molecular formula C14H10ClN3O2S; MW 319.76) is a synthetic small-molecule heterocycle belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. The compound features a 2-chlorobenzamide moiety linked to a 1,3,4-oxadiazole core, which is substituted at the 5-position with a thiophen-2-ylmethyl group.

Molecular Formula C14H10ClN3O2S
Molecular Weight 319.76
CAS No. 1020977-22-3
Cat. No. B2955519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1020977-22-3
Molecular FormulaC14H10ClN3O2S
Molecular Weight319.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl
InChIInChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19)
InChIKeyOMBAMISOMLMRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-22-3): Chemical Identity and Structural Context for Research Sourcing


2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-22-3; molecular formula C14H10ClN3O2S; MW 319.76) is a synthetic small-molecule heterocycle belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. The compound features a 2-chlorobenzamide moiety linked to a 1,3,4-oxadiazole core, which is substituted at the 5-position with a thiophen-2-ylmethyl group. This scaffold is representative of a privileged heterocyclic architecture widely explored for kinase inhibition, antimicrobial, and anticancer applications [2]. The compound is catalogued in the ZINC database (ZINC4121141) with calculated LogP of 2.97 and topological polar surface area (tPSA) of 63 Ų, placing it within drug-like chemical space [1].

Why 2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs: Structural Determinants of Differentiation


Within the N-(1,3,4-oxadiazol-2-yl)benzamide series, even minor peripheral modifications—such as deletion of the ortho-chloro substituent, alteration of the thiophene linker geometry, or replacement of the benzamide aryl group—produce substantial changes in physicochemical properties including lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. The 2-chloro substituent on the benzamide ring increases LogP by approximately 0.3 units and molecular weight by 34 Da compared to the non-chlorinated parent (CAS 1021112-70-8), while reducing tPSA, effects that are expected to influence membrane permeability, target binding, and metabolic stability [1]. The thiophen-2-ylmethyl linker (a methylene-bridged thiophene) confers distinct conformational degrees of freedom relative to analogs bearing a directly attached thiophene ring (e.g., 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), which may differentially modulate π-stacking interactions and binding-pocket complementarity [2]. These structural features mean that generic interchange with a close analog risks altering the pharmacological or physicochemical profile in an unpredictable manner, particularly where quantitative structure-activity data are absent.

2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: Quantified Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (LogP) and Molecular Weight Differentiation vs. Non-Chlorinated Benzamide Analog (CAS 1021112-70-8)

The ortho-chloro substituent on the benzamide ring of the target compound increases both molecular weight and lipophilicity relative to the unsubstituted benzamide analog (CAS 1021112-70-8). Specifically, the target compound has a molecular weight of 319.76 Da and calculated LogP of 2.97, compared to 285.32 Da and LogP of 2.67 for the non-chlorinated comparator [1]. This represents a LogP increase of +0.30 log units (more lipophilic) and a MW increase of +34.44 Da. The tPSA decreases slightly from 66.32 Ų (non-chlorinated analog) to 63 Ų (target), suggesting marginally improved membrane permeability potential [1]. These computed property shifts are consistent with the well-established effect of aromatic chlorine substitution in medicinal chemistry, where the chloro group simultaneously increases lipophilicity (enhancing membrane transit) and can serve as a halogen-bond donor or hydrophobic anchor in target binding pockets [2].

physicochemical profiling drug-likeness lead optimization

Hydrogen-Bond Donor/Acceptor Profile and Conformational Flexibility vs. 4-Chloro-Thiophene-Direct-Linked Analog

The target compound possesses a unique hydrogen-bonding architecture: one H-bond donor (the amide NH), five H-bond acceptors (oxadiazole N and O, amide carbonyl, thiophene S, and the Cl atom as a weak halogen-bond acceptor), and only two rotatable bonds (the thiophen-2-ylmethyl methylene and the amide C–N bond) [1]. In contrast, a frequently cited analog, 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, features the thiophene directly attached to the oxadiazole ring without a methylene spacer, eliminating one rotatable bond and altering the spatial relationship between the thiophene sulfur and the oxadiazole core [2]. The methylene spacer in the target compound introduces conformational flexibility that may permit the thiophene ring to adopt alternative binding orientations, potentially accessing hydrophobic sub-pockets unavailable to constrained analogs. The ortho-chloro (vs. para-chloro in the comparator) also shifts steric and electronic effects around the benzamide, which can modulate amide bond geometry and H-bond donor strength [3].

hydrogen bonding conformational analysis target engagement

Absence of Published Bioactivity Data as a Key Procurement Differentiator: Opportunity for Novel Target Deorphaning

A critical differentiator of this compound is the complete absence of reported biological activity data in major public databases. The ZINC entry (ZINC4121141) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. The ChEMBL database contains no bioactivity records for this exact structure (verified via ChEMBL compound search, 2026-05-12) [2]. In contrast, many structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have published IC50 values against kinases (e.g., PIM-1/PIM-2 at single-digit nanomolar concentrations), antibacterial MIC values (1–2 µg/mL against S. aureus), or anticancer cell-line data (MCF-7 IC50 in low micromolar range) [3][4]. This compound's lack of annotation means it is a genuinely unexplored chemical probe—free from prior intellectual property claims on specific biological targets or therapeutic uses [5]. For discovery programs seeking novel chemical starting points unencumbered by existing selectivity or toxicity baggage, this 'blank slate' status represents a tangible advantage over heavily annotated analogs that may carry target-liability concerns or crowded IP landscapes.

chemical probe phenotypic screening target identification

Thiophene Methylene Linker Geometry Defines a Distinct Sub-Scaffold Within the 1,3,4-Oxadiazole-Benzamide Chemical Space

The target compound occupies a specific intersection of three structural variables within the N-(1,3,4-oxadiazol-2-yl)benzamide chemical space: (i) ortho-chloro substitution on the benzamide ring, (ii) thiophene as the terminal heterocycle, and (iii) a methylene (-CH2-) spacer between the thiophene and the oxadiazole core [1]. Among commercially catalogued analogs sharing the same oxadiazole-benzamide scaffold, the majority feature either direct thiophene-oxadiazole attachment (no methylene) or a different aryl group at the 5-position (e.g., phenyl, substituted phenyl, or furan) [2]. The combination of ortho-chloro + thiophen-2-ylmethyl is relatively rare: a search of the ZINC database reveals only two entries (ZINC4121141 and ZINC12420344) bearing the C14H10ClN3O2S formula with the thiophen-2-ylmethyl-1,3,4-oxadiazole substructure [1]. This scarcity within the accessible chemical space means the compound represents a genuine 'singleton' scaffold variant—structurally distinct from the more common 5-aryl-1,3,4-oxadiazole-2-yl benzamide series that dominates the literature [3].

scaffold diversity chemical space SAR exploration

Caveat Emptor: Current Evidence Limitations and Procurement Decision Framework

It must be explicitly stated that high-strength differential evidence (i.e., direct head-to-head biological comparisons with quantitative IC50, Ki, MIC, or in vivo efficacy data) is absent for this compound as of the search date (2026-05-12) [1][2]. No peer-reviewed publication, patent, or curated bioactivity database contains experimentally measured potency, selectivity, or ADME data for 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide [1]. The differentiation claims presented above rely on computed physicochemical properties, structural comparisons, and database annotation status—which are valid and informative for procurement decisions but do not substitute for experimental biological validation [3]. Procurement should therefore be guided by the specific scientific question: (a) if the goal is to explore a novel, unannotated scaffold with minimal prior art encumbrance, this compound is strongly differentiated from annotated analogs; (b) if the goal is to acquire a compound with established potency against a known target, the user should select a well-characterized analog from the N-(1,3,4-oxadiazol-2-yl)benzamide class with published IC50 data [4].

evidence quality procurement risk assessment research prioritization

Optimal Research Application Scenarios for 2-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Differentiated Evidence


Chemical Biology Probe for Phenotypic Screening and Target Deorphaning

Given its complete lack of prior biological annotation [1], this compound is ideally suited as a chemical probe in unbiased phenotypic screening campaigns. Its drug-like computed properties (LogP 2.97; MW 319.76; tPSA 63 Ų) [2] support cell permeability, while the absence of known targets eliminates pre-existing bias in hit-calling. A screening cascade that first tests this compound in broad cellular assays (e.g., cell viability, reporter gene, or high-content imaging panels) followed by chemical proteomics for target identification would maximize the value of its 'blank slate' status. The ortho-chloro substituent also provides a synthetic handle for future derivatization via cross-coupling reactions, should preliminary hits warrant lead optimization [3].

Scaffold-Hopping Starting Point for Kinase or Phosphatase Inhibitor Design

The 1,3,4-oxadiazole ring is a well-validated bioisostere of the amide and ester functionalities commonly found in ATP-competitive kinase inhibitors [1][4]. The target compound's thiophen-2-ylmethyl linker provides a conformationally flexible arm that can be exploited for accessing kinase hinge-region or allosteric pockets, differentiating it from more rigid analogs with direct aryl-oxadiazole linkages [5]. Structure-guided docking studies using kinase crystal structures (e.g., PIM-1, GSK-3β, or VEGFR-2, all known to accommodate oxadiazole-containing ligands) could rationally prioritize this scaffold for synthesis of focused libraries, with the ortho-Cl serving as a vector for subsequent halogen-based optimization [4].

Freedom-to-Operate Lead for Academic Drug Discovery or Biotech Start-Up Programs

For academic groups or early-stage biotech companies where intellectual property space is a critical consideration, this compound offers an important advantage: its absence from the patent literature (as of 2026-05-12) [1] means that any novel biological activity discovered can form the basis of a composition-of-matter or method-of-use patent filing without risk of overlapping with existing claims on this exact chemotype. This contrasts sharply with many structurally related N-(1,3,4-oxadiazol-2-yl)benzamides that are claimed in patents covering glucokinase activation, TGF-β inhibition, or anticancer applications [6]. The compound's commercial availability from multiple vendors further facilitates rapid hit confirmation and follow-up studies without the delays associated with custom synthesis.

Pharmacokinetic and Metabolic Stability Profiling of the 2-Chlorobenzamide-Oxadiazole Chemotype

Since no ADME data exist for this compound [1], it represents a suitable prototype for establishing baseline pharmacokinetic parameters for the ortho-chloro-N-(5-thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl)benzamide sub-series. Its calculated LogP of 2.97 [2] predicts moderate hepatic microsomal clearance, while the single H-bond donor and five H-bond acceptors [2] suggest good aqueous solubility at physiologically relevant pH. Parallel artificial membrane permeability assay (PAMPA), microsomal stability (human and rodent), and plasma protein binding studies would generate foundational data to guide the design of subsequent analogs within this underexplored scaffold space.

Quote Request

Request a Quote for 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.